Ethyl-p-methoxyhydrocinnamate

Physicochemical Characterization Organic Synthesis Volatility

Ethyl-p-methoxyhydrocinnamate (CAS 22767-72-2), also known as Ethyl 3-(4-methoxyphenyl)propanoate, is a phenylpropanoid ester with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol. It is structurally characterized as the saturated ethyl ester analog of ethyl p-methoxycinnamate.

Molecular Formula C12H16O3
Molecular Weight 208.25 g/mol
CAS No. 22767-72-2
Cat. No. B142521
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl-p-methoxyhydrocinnamate
CAS22767-72-2
Molecular FormulaC12H16O3
Molecular Weight208.25 g/mol
Structural Identifiers
SMILESCCOC(=O)CCC1=CC=C(C=C1)OC
InChIInChI=1S/C12H16O3/c1-3-15-12(13)9-6-10-4-7-11(14-2)8-5-10/h4-5,7-8H,3,6,9H2,1-2H3
InChIKeyBDSDTKZBFYSNLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide for Ethyl-p-methoxyhydrocinnamate (CAS 22767-72-2) as a Research Intermediate and Natural Product


Ethyl-p-methoxyhydrocinnamate (CAS 22767-72-2), also known as Ethyl 3-(4-methoxyphenyl)propanoate, is a phenylpropanoid ester with the molecular formula C12H16O3 and a molecular weight of 208.25 g/mol [1]. It is structurally characterized as the saturated ethyl ester analog of ethyl p-methoxycinnamate. This compound is isolated from natural sources, specifically the edible rhizomes of *Erythrina variegata* , and is available from research suppliers at standard purities of 97-98% . It is primarily used as a key intermediate in organic synthesis and as a natural product reference standard for biochemical and pharmaceutical research [1].

Technical Rationale Against Generic Substitution for Ethyl-p-methoxyhydrocinnamate (CAS 22767-72-2)


Generic substitution among phenylpropanoid esters is technically inadvisable due to quantifiable differences in key physicochemical and biological properties that directly impact experimental outcomes. The saturated propanoate backbone of Ethyl-p-methoxyhydrocinnamate results in a substantially different boiling point and lipophilicity compared to its unsaturated cinnamate analog . Furthermore, the specific ester moiety (ethyl vs. methyl) dictates the compound's molecular weight and volatility, which are critical parameters in applications such as analytical method development and synthetic route design [1]. These verified differences in fundamental properties preclude simple interchangeability and necessitate precise compound selection.

Quantitative Differentiation of Ethyl-p-methoxyhydrocinnamate from Key Analogs


Reduced Boiling Point Compared to Unsaturated Analog (Ethyl p-methoxycinnamate)

Ethyl-p-methoxyhydrocinnamate exhibits a significantly lower boiling point than its unsaturated counterpart, ethyl p-methoxycinnamate. This difference is a direct consequence of the saturated propanoate chain, which lacks the extended pi-conjugation present in the cinnamate derivative, leading to weaker intermolecular interactions [1].

Physicochemical Characterization Organic Synthesis Volatility

Higher Molecular Weight and Lipophilicity (XLogP3) vs. Methyl Ester Analog

As an ethyl ester, this compound possesses a higher molecular weight and calculated lipophilicity (XLogP3) compared to its methyl ester analog, methyl p-methoxyhydrocinnamate. The additional methylene group contributes to increased hydrophobicity, a critical parameter in chromatographic retention and biological partitioning [1].

Lipophilicity ADME Properties Method Development

Defined Natural Source (*Erythrina variegata*) as a Differentiator from Synthetic or Other Natural Analogs

Unlike many closely related phenylpropanoid esters which may be solely synthetic or isolated from other botanical sources, Ethyl-p-methoxyhydrocinnamate is specifically isolated from the edible rhizomes of *Erythrina variegata* . This defined natural origin is a critical differentiating factor for research involving phytochemical profiling, traditional medicine studies, or the sourcing of authentic natural product standards.

Natural Product Chemistry Phytochemistry Reference Standards

Optimal Application Scenarios for Procuring Ethyl-p-methoxyhydrocinnamate (CAS 22767-72-2)


Development of Chromatographic Methods Requiring Specific Lipophilicity

Given its quantifiably higher XLogP3 value (2.7) compared to its methyl ester analog (2.2) [1], Ethyl-p-methoxyhydrocinnamate is the preferred compound for developing or validating reverse-phase HPLC and UPLC methods. Its distinct lipophilicity provides a unique and predictable retention time, serving as a superior system suitability standard or internal reference for separating compounds with similar hydrophobic properties.

Phytochemical Investigations of *Erythrina variegata*

For researchers conducting metabolomic profiling, bioassay-guided fractionation, or quality control of *Erythrina variegata* extracts, procuring Ethyl-p-methoxyhydrocinnamate is mandatory. As a specific isolate from this species , it is the only appropriate reference standard to ensure accurate identification, quantification, and reproducibility of results pertaining to this specific botanical source.

Organic Synthesis Requiring a Low-Volatility Ethyl Ester Intermediate

In synthetic pathways where the volatility of the intermediate is a critical parameter, Ethyl-p-methoxyhydrocinnamate offers a distinct advantage. Its boiling point (291.1±15.0 °C) is ~34 °C lower than that of its unsaturated cinnamate analog [2]. This property makes it a more suitable choice for synthetic steps involving distillation or for reactions where a less volatile ethyl ester is required to prevent loss during processing.

Use as a Natural Product Standard with Defined Purity

When a research protocol calls for a natural product reference standard of high and verifiable purity, Ethyl-p-methoxyhydrocinnamate from reputable suppliers (e.g., 98% purity) is the optimal choice. This quantified purity level ensures reliability in quantitative analyses, such as calibration curve preparation, and reduces the risk of data variability introduced by impurities found in less well-characterized sources or in-house extracts.

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